2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c1-13-20(11-24-21(28)10-17-16-4-2-3-5-19(16)29-26-17)30-22-25-18(12-27(13)22)14-6-8-15(23)9-7-14/h2-9,12H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHYXPJHPMMBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key functional groups that contribute to its biological activity:
- Benzo[d]isoxazole : A bicyclic structure known for its role in various pharmacological activities.
- Imidazo[2,1-b]thiazole : A heterocyclic compound that exhibits antimicrobial and anticancer properties.
- Acetamide : A common moiety in drug design that enhances solubility and bioavailability.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Antitumor Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated IC50 values indicating potent activity against human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma) .
- Structure-activity relationship (SAR) analyses suggest that the presence of the isoxazole and thiazole moieties is crucial for enhancing anticancer efficacy.
- Antimicrobial Properties :
- Neuroprotective Effects :
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways, leading to cell cycle arrest.
- Antioxidant Activity : It may also exert protective effects against oxidative stress, contributing to its neuroprotective capabilities .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- A study investigating a series of thiazole derivatives found that modifications at the 4-position significantly enhanced anticancer activity, suggesting a similar optimization approach could be applied to this compound .
- Another research focused on the synthesis and evaluation of isoxazole derivatives for their antimicrobial properties demonstrated that structural variations directly affect potency, emphasizing the importance of chemical modifications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues in the Imidazo[2,1-b]thiazole Family
The target compound shares structural homology with imidazo[2,1-b]thiazole derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Effects : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to bromophenyl analogues (e.g., 3a) due to fluorine’s electronegativity and smaller size . Conversely, bromine’s bulkiness in 3a could improve target binding but reduce solubility.
- Thiocarbamides (e.g., 3a) exhibit stronger hydrogen-bonding capacity, which may enhance enzyme inhibition .
- Synthetic Complexity : The target compound’s synthesis likely parallels 3a (70–80% yields via reflux), but the benzoisoxazole incorporation may require additional steps, such as cyclization or protection/deprotection strategies .
Triazole and Thiazolidinone Analogues
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones and quinazolinone-thiazolidinone hybrids share functional groups (fluorophenyl, acetamide) but differ in core heterocycles:
- Triazole-Thiones: These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of S-H (~2500 cm⁻¹) and presence of C=S (~1250 cm⁻¹).
- Thiazolidinones: The mercaptoacetic acid-derived thiazolidinone in highlights the role of sulfur in enhancing bioactivity. However, the target compound’s imidazo[2,1-b]thiazole may offer superior π-π stacking interactions in enzyme active sites compared to thiazolidinones .
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural parallels suggest plausible applications:
- Aldose Reductase Inhibition : Imidazo[2,1-b]thiazoles with bromophenyl groups (e.g., 3a) show potent inhibition (IC₅₀ <1 μM) . The 4-fluorophenyl substitution in the target compound may retain activity with improved pharmacokinetics.
- Anticancer Activity : Patent compounds (e.g., N-(6-CF₃-benzothiazol-2-yl)acetamides) demonstrate that fluorinated aryl groups enhance cytotoxicity . The target’s 4-fluorophenyl and methyl groups could similarly modulate apoptosis pathways.
Q & A
Basic Question: What are the common synthetic routes for synthesizing 2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. A key step is the coupling of the benzo[d]isoxazole moiety with the imidazo[2,1-b]thiazole scaffold via an acetamide linker. For example:
- Claisen-Schmidt condensation is used to form the imidazo[2,1-b]thiazole core, followed by nucleophilic substitution to attach the 4-fluorophenyl group .
- Acetamide bond formation employs carbodiimide coupling agents (e.g., DCC or EDC) to link the benzo[d]isoxazole-3-carboxylic acid derivative to the aminomethyl group of the imidazo-thiazole intermediate .
- Monitoring : Reaction progress is tracked via TLC (silica gel, UV detection) and purified using column chromatography (ethyl acetate/hexane gradient) .
Basic Question: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the connectivity of the benzo[d]isoxazole, imidazo-thiazole, and acetamide groups. Aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.5 ppm are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves intermolecular interactions, such as hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking between aromatic rings, critical for understanding solid-state stability .
Basic Question: What are the primary biological targets or assays used to evaluate its activity?
Methodological Answer:
- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). The 4-fluorophenyl group enhances membrane penetration .
- Enzyme Inhibition : Assayed against PfPMT (phosphoethanolamine methyltransferase) or fungal cytochrome P450 enzymes using fluorometric substrates. IC values are calculated from dose-response curves .
- Cytotoxicity : Evaluated on mammalian cell lines (e.g., HEK-293) via MTT assays to ensure selectivity .
Advanced Question: How can computational modeling (DFT/MD) predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzo[d]isoxazole’s electron-deficient ring may drive interactions with catalytic lysine residues in target enzymes .
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., 50 ns trajectories in GROMACS). Key interactions include hydrogen bonds between the acetamide carbonyl and active-site residues (e.g., Asp89 in PfPMT) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, guiding SAR optimization .
Advanced Question: How to resolve contradictions in structure-activity relationship (SAR) data for derivatives with varying substituents?
Methodological Answer:
- Statistical QSAR Models : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft E) with activity. For instance, electron-withdrawing groups on the benzo[d]isoxazole improve antifungal activity but reduce solubility .
- Crystallographic Overlays : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs (e.g., the 4-fluorophenyl group’s role in hydrophobic pocket occupancy) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC, IC) to identify trends obscured by assay variability .
Advanced Question: What strategies optimize the compound’s pharmacokinetics (e.g., bioavailability, metabolic stability)?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., –OH, –SOH) to the imidazo-thiazole core to balance lipophilicity (target LogP ~2–3) .
- Prodrug Design : Mask the acetamide as an ester to enhance intestinal absorption. Hydrolysis by esterases regenerates the active form .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Block vulnerable sites (e.g., CYP3A4-mediated oxidation of the methyl group) using deuterium substitution .
Advanced Question: How to design experiments validating the compound’s mechanism of action against anaerobic pathogens?
Methodological Answer:
- Gene Knockdown Studies : Use CRISPR/Cas9 to silence putative targets (e.g., PFOR enzyme) in Clostridium difficile. Rescue experiments (plasmid-based overexpression) confirm target engagement .
- Metabolomics : Profile changes in ATP/NADH levels via LC-MS in treated vs. untreated cultures. A >50% drop in ATP within 2h suggests disruption of energy metabolism .
- Time-Kill Assays : Expose bacterial cultures to 4× MIC and plate aliquots hourly. Bactericidal activity is confirmed if a ≥3-log CFU reduction occurs in 12h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
